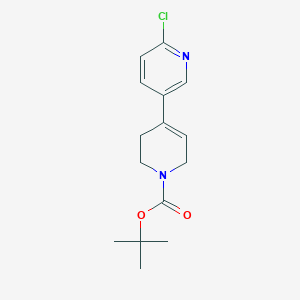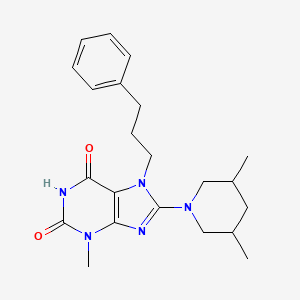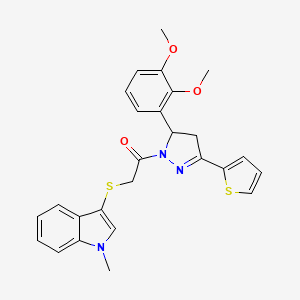
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole, also known as CDMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been widely used in various research fields due to its ability to inhibit protein kinase activity. It has been used as a tool in cancer research to study the role of protein kinases in cancer cell proliferation and survival. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has also been used in neuroscience research to study the role of protein kinases in synaptic plasticity and memory formation.
作用機序
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting protein kinase activity, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to have both biochemical and physiological effects. Biochemically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Physiologically, 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in lab experiments is its ability to selectively inhibit protein kinase activity. This allows researchers to study the specific role of protein kinases in various cellular processes without affecting other cellular pathways. However, one of the main limitations of using 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole is its potential toxicity, which can limit its use in certain research applications.
将来の方向性
There are several future directions for 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole research, including its potential use in combination with other cancer therapies to enhance their effectiveness. 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases, where protein kinase activity plays a crucial role. Further research is needed to fully understand the potential applications of 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole in various research fields.
合成法
5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole can be synthesized through a multistep process that involves the reaction of 5-chloro-1-sulfonylbenzotriazole with 2-methoxy-4,5-dimethylphenyl magnesium bromide. The resulting product is then purified through column chromatography to obtain pure 5-Chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole.
特性
IUPAC Name |
5-chloro-1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-9-6-14(22-3)15(7-10(9)2)23(20,21)19-13-5-4-11(16)8-12(13)17-18-19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCANKDVXCNERPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/no-structure.png)
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)
